2-Hydroxy Irinotecan is a derivative of Irinotecan, an anti-cancer medication used to treat colon cancer and small cell lung cancer . It has a molecular formula of C33H38N4O7 . The lactone ring in its structure is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity.
The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes including regioselective nitration and a SNAr displacement. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone .
The molecular structure of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group . The lactone ring is crucial for its binding to the topoisomerase I-DNA complex.
Irinotecan has a highly complex metabolism, including hydrolyzation by carboxylesterases to its active metabolite SN-38, which is 100- to 1000-fold more active compared with irinotecan itself . Several phase I and II enzymes, including cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A, are involved in the formation of inactive metabolites .
The chemical properties of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group. The lactone ring is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity.
Irinotecan, the parent compound, is derived from camptothecin, a natural alkaloid extracted from the bark of the Chinese tree Camptotheca acuminata. 2-Hydroxy Irinotecan falls under the classification of topoisomerase inhibitors, specifically targeting topoisomerase I. This mechanism leads to DNA strand breaks during replication, ultimately inducing apoptosis in cancer cells.
The synthesis of 2-Hydroxy Irinotecan involves several key steps, primarily focusing on modifying the existing structure of Irinotecan. The process typically begins with the preparation of 7-ethyl-10-hydroxycamptothecin as an intermediate. This compound can be synthesized via various methods, including:
The molecular structure of 2-Hydroxy Irinotecan can be represented as follows:
The structure features a complex arrangement with a lactone ring characteristic of camptothecin derivatives. The presence of the hydroxyl group at the 2-position significantly alters its chemical behavior compared to Irinotecan.
The chemical reactions involving 2-Hydroxy Irinotecan primarily focus on its interactions as a topoisomerase I inhibitor. Upon administration, it undergoes hydrolysis to convert into its active metabolite, SN-38, which exhibits potent antitumor activity. The key reactions include:
Such reactions are crucial for understanding the pharmacokinetics and dynamics of this compound in clinical settings.
The mechanism by which 2-Hydroxy Irinotecan exerts its effects involves:
Research indicates that the efficacy of this compound can be enhanced through targeted delivery systems that improve solubility and reduce systemic toxicity .
The physical properties of 2-Hydroxy Irinotecan include:
Chemical properties include stability under physiological pH but may vary based on formulation conditions. Data suggest that careful formulation can enhance bioavailability while minimizing degradation .
2-Hydroxy Irinotecan is primarily explored for its potential applications in oncology, particularly in:
The ongoing research aims to further elucidate its pharmacological profile and optimize therapeutic strategies against resistant cancer types .
2-Hydroxy Irinotecan is systematically named as (4S)-4,11-diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione [1] [9]. This nomenclature reflects:
Its molecular formula is C₃₃H₃₈N₄O₇, with a molecular weight of 602.68 g/mol [1] [2] [3]. The CAS registry number is 1346597-39-4, uniquely identifying this compound in chemical databases [1] [2] [9].
Table 1: Fundamental Chemical Identifiers of 2-Hydroxy Irinotecan
Property | Value |
---|---|
IUPAC Name | (4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
Molecular Formula | C₃₃H₃₈N₄O₇ |
Molecular Weight | 602.68 g/mol |
CAS Registry Number | 1346597-39-4 |
Key Synonyms | Irinotecan 2-Hydroxy Impurity; RPR 112524 (Note: Distinguish from 12-hydroxy isomer) |
The stereochemistry of 2-Hydroxy Irinotecan is defined by:
This metabolite exists predominantly as a diastereomeric mixture under physiological conditions because the new chiral center is not enzymatically resolved during biosynthesis. The hydroxyl group significantly alters the conformational flexibility of the bis-piperidine side chain, potentially affecting interactions with metabolic enzymes like carboxylesterases [10].
Note on Isomerism:2-Hydroxy Irinotecan is structurally distinct from 12-Hydroxy Irinotecan (CAS 185336-12-3), where hydroxylation occurs on the camptothecin core rather than the piperidine side chain [4]. This positional isomerism critically differentiates their biological activities and analytical detection profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data confirm the site of hydroxylation and lactone stability [5] [9]:
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Fluorescence Spectroscopy
Similar to Irinotecan, it exhibits excitation/emission maxima at λex 368 nm and λem 426 nm in acidic conditions, but fluorescence intensity is reduced due to altered electron distribution [7].
Table 2: Key Spectroscopic Signatures of 2-Hydroxy Irinotecan
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.70 ppm (s, 1H) | C-20 proton (camptothecin core) |
δ 3.80–4.20 ppm (m, 1H) | Methine proton at 2-hydroxy position | |
¹³C NMR | δ 168 ppm | Lactone carbonyl |
δ 70 ppm | Carbon at 2-hydroxy position | |
MS (ESI+) | m/z 603.2905 | [M+H]⁺ ion |
IR | 1745–1755 cm⁻¹ | Lactone ν(C=O) |
3200–3400 cm⁻¹ | ν(O-H) | |
Fluorescence | λex 368 nm / λem 426 nm (pH 4.5) | Native fluorescence in lactone form |
2-Hydroxy Irinotecan differs from Irinotecan (C₃₃H₃₈N₄O₆, MW 586.68 g/mol) by a single oxygen atom (+16 Da) incorporated as a hydroxyl group at the 2-position of the terminal piperidine ring [3] [8] [10]. This modification induces critical changes:
Polarity and Solubility
Lactone Ring Stability
Like Irinotecan, it exists in a pH-dependent equilibrium between active lactone (E-ring closed) and inactive carboxylate (E-ring open) forms. The 2-hydroxy group slightly stabilizes the lactone form at physiological pH due to intramolecular H-bonding with the carbamate carbonyl [5] [10].
Conformational Effects
The hydroxyl group restricts rotation around the C-2/C-3 bond of the piperidine ring, favoring a specific side chain orientation that reduces affinity for carboxylesterase enzymes. This explains its poor conversion to SN-38 (the active topoisomerase inhibitor) [3] [10].
Table 3: Structural and Functional Comparison with Irinotecan
Property | Irinotecan | 2-Hydroxy Irinotecan | Biological Implication |
---|---|---|---|
Molecular Formula | C₃₃H₃₈N₄O₆ | C₃₃H₃₈N₄O₇ | +O (hydroxylation) |
Molecular Weight | 586.68 g/mol | 602.68 g/mol | +16 Da |
Key Modification | Unmodified bipiperidine side chain | 2-Hydroxy group on terminal piperidine | Altered conformation and polarity |
Topoisomerase I Inhibition | Prodrug (converted to SN-38) | Negligible activity | Therapeutically inactive metabolite |
Metabolic Role | Substrate for CYP3A4/CES | Terminal metabolite | Contributes to pharmacokinetic variability |
Synthesis and Production of 2-Hydroxy Irinotecan
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: